Cas no 2227669-05-6 (methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate)

メチル (3R)-3-(1,3-ジメチル-1H-ピラゾール-5-イル)-3-ヒドロキシプロパノエートは、キラルなヒドロキシエステル化合物であり、有機合成や医薬品中間体としての応用が期待されています。この化合物の特徴は、立体選択的な合成が可能な点と、ピラゾール環とヒドロキシ基の両方を有する多機能性です。特に、(3R)配置のキラル中心は生体活性化合物の構築に有用であり、高い立体純度を維持できることが利点です。また、エステル部位はさらなる化学変換が容易なため、多様な誘導体合成への展開が可能です。熱的安定性にも優れ、保管や取り扱いが比較的容易な点も実用的な特性と言えます。

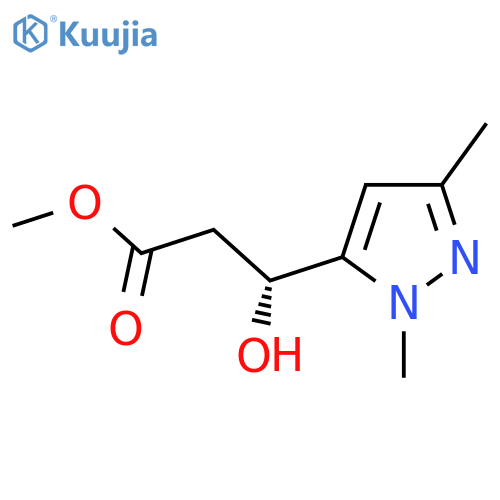

2227669-05-6 structure

商品名:methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate

methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate 化学的及び物理的性質

名前と識別子

-

- methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate

- 2227669-05-6

- EN300-1780326

-

- インチ: 1S/C9H14N2O3/c1-6-4-7(11(2)10-6)8(12)5-9(13)14-3/h4,8,12H,5H2,1-3H3/t8-/m1/s1

- InChIKey: NOQZIJVKXFAXEE-MRVPVSSYSA-N

- ほほえんだ: O[C@H](CC(=O)OC)C1=CC(C)=NN1C

計算された属性

- せいみつぶんしりょう: 198.10044231g/mol

- どういたいしつりょう: 198.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 64.4Ų

methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1780326-2.5g |

methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate |

2227669-05-6 | 2.5g |

$3957.0 | 2023-09-20 | ||

| Enamine | EN300-1780326-5.0g |

methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate |

2227669-05-6 | 5g |

$5854.0 | 2023-06-03 | ||

| Enamine | EN300-1780326-1g |

methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate |

2227669-05-6 | 1g |

$2019.0 | 2023-09-20 | ||

| Enamine | EN300-1780326-0.5g |

methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate |

2227669-05-6 | 0.5g |

$1938.0 | 2023-09-20 | ||

| Enamine | EN300-1780326-0.05g |

methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate |

2227669-05-6 | 0.05g |

$1696.0 | 2023-09-20 | ||

| Enamine | EN300-1780326-1.0g |

methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate |

2227669-05-6 | 1g |

$2019.0 | 2023-06-03 | ||

| Enamine | EN300-1780326-0.25g |

methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate |

2227669-05-6 | 0.25g |

$1858.0 | 2023-09-20 | ||

| Enamine | EN300-1780326-5g |

methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate |

2227669-05-6 | 5g |

$5854.0 | 2023-09-20 | ||

| Enamine | EN300-1780326-10g |

methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate |

2227669-05-6 | 10g |

$8680.0 | 2023-09-20 | ||

| Enamine | EN300-1780326-0.1g |

methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate |

2227669-05-6 | 0.1g |

$1777.0 | 2023-09-20 |

methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

2227669-05-6 (methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate) 関連製品

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 61389-26-2(Lignoceric Acid-d4)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬